molecular formula C14H13ClFNO4S B4727767 N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B4727767
M. Wt: 345.8 g/mol
InChI Key: YSEHSTKDZZUHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as CFM-2, is a sulfonamide derivative that has been synthesized and extensively studied for its potential use as a therapeutic agent. CFM-2 has shown promise in various scientific research applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibits the activity of COX-2 by binding to its active site. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. This compound also induces apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and colitis. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to have low toxicity and minimal side effects in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide is its specificity for COX-2, which reduces the risk of unwanted side effects associated with non-specific COX inhibitors. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and delivery methods for this compound.

Future Directions

There are several potential future directions for N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of this compound as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to determine the efficacy of this compound in human clinical trials.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO4S/c1-20-12-6-4-10(8-11(12)15)17-22(18,19)14-7-9(16)3-5-13(14)21-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEHSTKDZZUHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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